Hexylcinnamic aldehyde dimethyl acetal

Description

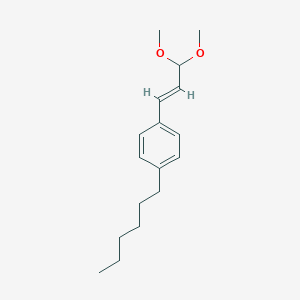

Structure

2D Structure

3D Structure

Properties

CAS No. |

29896-45-5 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-[(E)-3,3-dimethoxyprop-1-enyl]-4-hexylbenzene |

InChI |

InChI=1S/C17H26O2/c1-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18-2)19-3/h9-14,17H,4-8H2,1-3H3/b14-13+ |

InChI Key |

JOGSEXPLVUGVOJ-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)/C=C/C(OC)OC |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C=CC(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Hexylcinnamic Aldehyde Dimethyl Acetal

Fundamental Acetalization Reactions and Mechanistic Considerations

The conversion of an aldehyde to a dimethyl acetal (B89532) is a classic example of a reversible nucleophilic addition reaction. This section explores the core principles governing this transformation.

Acid-Catalyzed Acetal Formation from Aldehydes and Alcohols

The formation of an acetal from an aldehyde and an alcohol requires an acid catalyst. libretexts.org Alcohols are weak nucleophiles and therefore require the activation of the carbonyl group to initiate the reaction. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

The mechanism proceeds in two main stages. First, one equivalent of the alcohol adds to the protonated aldehyde to form a hemiacetal intermediate. chemistrysteps.com This is followed by the protonation of the hydroxyl group of the hemiacetal, which then leaves as a water molecule, a good leaving group. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom. Finally, a second equivalent of the alcohol attacks this electrophilic species, and subsequent deprotonation yields the stable acetal. chemistrysteps.com

Strategies for Equilibrium Manipulation and Water Removal in Acetal Synthesis

Acetal formation is a reversible process, and the equilibrium can be manipulated to favor product formation. youtube.com According to Le Châtelier's principle, the removal of a product will shift the equilibrium to the right, favoring the formation of more products. In acetal synthesis, water is a byproduct, and its removal is crucial for driving the reaction to completion. libretexts.org

Several techniques are employed for water removal. A common laboratory method is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation. libretexts.org Alternatively, dehydrating agents such as molecular sieves can be added to the reaction mixture to sequester the water as it is formed. libretexts.org In some synthetic protocols, the use of orthoformates can also serve to remove water, as they react with it to form an ester and an alcohol.

Kinetic and Thermodynamic Aspects of Acetal Formation

The formation of acetals is a thermodynamically controlled process. youtube.com While the reaction is reversible, the final acetal product is generally more stable than the starting aldehyde and alcohol under anhydrous acidic conditions. However, the position of the equilibrium is sensitive to the reaction conditions, particularly the presence of water.

From a kinetic standpoint, aldehydes are generally more reactive towards acetal formation than ketones. This is attributed to both steric and electronic factors. Aldehydes have a smaller substituent (a hydrogen atom) attached to the carbonyl carbon, which presents less steric hindrance to the incoming nucleophilic alcohol compared to the two alkyl or aryl groups of a ketone. reddit.com Electronically, the carbonyl carbon of an aldehyde is more electrophilic than that of a ketone because it has only one electron-donating alkyl group, whereas a ketone has two. reddit.com

| Aldehyde | Equilibrium Conversion of 1,2,4-Butanetriol (B146131) (%) | Time to Equilibrium (min) |

| Butyraldehyde | 78.7 | 180 |

| Valeraldehyde | 76.7 | 180 |

| Hexaldehyde | 68.5 | 210 |

This table is based on data from a study on the acetalization of 1,2,4-butanetriol and is presented here to provide analogous kinetic and thermodynamic insights. researchgate.net

Synthesis of Hexylcinnamic Aldehyde Precursor: Advanced Aldol (B89426) Condensation Approaches

The precursor to hexylcinnamic aldehyde dimethyl acetal, hexylcinnamic aldehyde, is synthesized through a cross-aldol condensation reaction. This section examines the advanced methodologies employed for this key C-C bond-forming reaction.

Cross-Aldol Condensation Techniques in Precursor Synthesis

Hexylcinnamic aldehyde is commercially produced via the cross-aldol condensation of benzaldehyde (B42025) and octanal (B89490). In this reaction, a base is used to deprotonate the α-carbon of octanal, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated aldehyde, hexylcinnamic aldehyde.

A critical challenge in cross-aldol condensations is controlling the selectivity, as self-condensation of the enolizable aldehyde (octanal in this case) can occur. To favor the desired cross-condensation product, reaction conditions are optimized. Often, the non-enolizable aldehyde (benzaldehyde) is used in excess, and the enolizable aldehyde is added slowly to the reaction mixture.

Design and Evaluation of Catalytic Systems for Precursor Formation (e.g., Phase Transfer Catalysis, Solid Acid Catalysis)

To improve the efficiency, selectivity, and environmental footprint of hexylcinnamic aldehyde synthesis, various catalytic systems have been investigated.

Phase Transfer Catalysis (PTC): Phase transfer catalysis is an effective technique for reactions involving reactants in immiscible phases. In the context of the aldol condensation of benzaldehyde and octanal, which have different polarities, a phase transfer catalyst can facilitate the reaction. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can be used. nanobioletters.com The surfactant forms micelles where the hydroxide (B78521) ions, necessary for enolate formation, are concentrated, and the aldehydes are also attracted, leading to an increased reaction rate and selectivity. nanobioletters.com This method offers the advantage of recyclability of the catalyst, making the process more economical and greener. nanobioletters.com

Solid Base Catalysis: The use of heterogeneous solid base catalysts offers significant advantages over traditional homogeneous catalysts like sodium hydroxide, including easier separation, reduced corrosion, and minimized waste production. researchgate.net Layered double hydroxides (LDHs), particularly Mg-Al mixed oxides derived from hydrotalcites, have shown high activity and selectivity in the aldol condensation of benzaldehyde with similar aldehydes like heptanal (B48729). researchgate.netresearchgate.net These materials possess both Brønsted and Lewis basic sites on their surface, which can effectively catalyze the condensation reaction.

Research comparing different catalysts for the analogous aldol condensation of benzaldehyde and heptanal has provided valuable insights.

| Catalyst System | Heptanal Conversion (%) | Selectivity to Jasmine Aldehyde (%) | Reaction Conditions |

| ESM 3:1 (Industrial Mg-Al mixed oxide) | 70 | 66 | 100°C, Heptanal:Benzaldehyde = 1:2 (molar), solvent-free |

| Laboratory Prepared Mg-Al mixed oxide (3:1) | >95 | Lower than industrial catalyst | 100°C, Heptanal:Benzaldehyde = 1:2 (molar), solvent-free |

This table is based on data from a comparative study on the synthesis of a similar compound, jasmine aldehyde, from benzaldehyde and heptanal. researchgate.net

The results indicate that industrially prepared Mg-Al mixed oxides can achieve high selectivity for the desired cross-condensation product. researchgate.net The catalytic performance is influenced by the acido-basic properties of the material, which can be tuned by altering the Mg/Al ratio and the preparation method. researchgate.net

Process Optimization Studies for Enhanced Yield and Selectivity of Hexylcinnamaldehyde

The industrial synthesis of the precursor, α-hexylcinnamaldehyde, is typically achieved through a Claisen-Schmidt or aldol condensation reaction between benzaldehyde and octanal. Research has focused on optimizing reaction parameters to maximize yield and selectivity, thereby minimizing side-product formation and simplifying purification.

A patented method highlights a one-step synthesis where benzaldehyde and n-octanal (at a 30% concentration) are reacted under normal pressure in the presence of a condensation catalyst. google.com The optimization of this process involves careful control over several key parameters to achieve a high-purity product (99.0wt%). google.com The reaction conditions are kept mild, with temperatures maintained between 38°C and 42°C. google.com The molar ratio of reactants and the concentration of the catalyst are critical for driving the reaction towards the desired product. google.com

Key parameters that are typically varied in process optimization studies for aldol condensations include:

Molar Ratio of Reactants: The ratio of benzaldehyde to octanal is adjusted to ensure complete conversion of the limiting reagent and minimize self-condensation of octanal. google.com

Catalyst Concentration: The amount of catalyst, often a strong base like sodium hydroxide, is optimized to achieve a high reaction rate without promoting undesirable side reactions. google.com

Temperature: Temperature control is crucial for managing the reaction kinetics and preventing thermal degradation of the product. google.com

Reaction Time: The duration of the reaction is monitored to achieve maximum conversion while limiting the formation of impurities over time. google.com

Analogous studies on similar aldehyde syntheses, such as jasminaldehyde, further underscore the importance of these parameters. In those syntheses, variations in molar ratios, temperature, catalyst concentration, and mixing speed are systematically investigated to maximize the conversion of raw materials and the selectivity of the desired product. nanobioletters.com

Table 1: Optimized Parameters for Hexylcinnamaldehyde Synthesis An interactive table representing typical optimized conditions for the aldol condensation synthesis of Hexylcinnamaldehyde, based on disclosed methodologies.

| Parameter | Optimized Range | Purpose | Source |

|---|---|---|---|

| Benzaldehyde:n-Octanal Molar Ratio | 1:1 to 1:0.5 | Maximize conversion, minimize octanal self-condensation. | google.com |

| Catalyst Concentration (% of Benzaldehyde wt) | 1 - 10% | Achieve high reaction rate while controlling side reactions. | google.com |

| Reaction Temperature | 35 - 42 °C | Ensure mild conditions and stable reaction kinetics. | google.com |

| n-Octanal Addition Time | 4 - 6 hours | Control reaction rate and temperature. | google.com |

Direct and Indirect Acetalization Strategies for Hexylcinnamic Aldehyde

Once hexylcinnamaldehyde is synthesized and purified, it is converted to its dimethyl acetal. This transformation can be achieved through either direct one-pot routes or more traditional stepwise strategies.

Exploration of Novel Catalytic Systems for Acetal Formation

The formation of the dimethyl acetal from hexylcinnamaldehyde is an acid-catalyzed process. Research has moved beyond traditional mineral acids to explore more efficient, selective, and reusable catalytic systems, primarily focusing on Lewis and Brønsted acids.

Lewis Acid Catalysis in Dimethyl Acetal Synthesis

Lewis acids catalyze acetal formation by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by methanol (B129727). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov Various Lewis acids have been investigated for their efficacy in promoting acetalization.

Indium-based catalysts, such as indium(III) bromide (InBr₃), have been shown to be effective in activating oxygen-containing substrates to generate carbocation intermediates suitable for subsequent reactions. osaka-u.ac.jp The catalytic cycle involves the activation of the aldehyde, nucleophilic attack by the alcohol, and regeneration of the catalyst. osaka-u.ac.jp Other studies have demonstrated that weakly acidic species like silicon tetrachloride (SiCl₄) can be activated by a Lewis base to form a potent chiral Lewis acid catalyst for reactions involving aldehydes. researchgate.net The choice of Lewis acid and reaction conditions can significantly influence the reaction rate and yield. researchgate.net

Table 2: Examples of Lewis Acids in Aldehyde Transformations An interactive table summarizing various Lewis acids and their roles in catalyzing reactions involving aldehydes, relevant to acetal synthesis.

| Lewis Acid Catalyst | Role/Reaction Type | Key Feature | Source |

|---|---|---|---|

| Indium(III) Iodide (InI₃) | Homologation | Activates oxygen-containing substrates. | osaka-u.ac.jp |

| Silicon Tetrachloride (SiCl₄) | Aldol Addition | Activated by a Lewis base to form a chiral catalyst. | researchgate.net |

| Zinc Chloride (ZnCl₂) | Acetal Synthesis | A common, traditional Lewis acid catalyst for acetalization. | researchgate.net |

Brønsted Acid Catalysis: Enhancing Efficiency and Selectivity

Brønsted acids are proton donors that catalyze acetal formation by protonating the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by methanol. While traditional Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, their use can lead to issues with corrosion and difficult separation. researchgate.net

Modern research focuses on solid Brønsted acids and highly efficient organocatalysts. researchgate.net Heterogeneous solid acid catalysts, such as polymer-supported acids or silica-supported sulfuric acid (HBF₄-SiO₂), offer significant advantages, including ease of separation, potential for recycling, and reduced environmental impact. researchgate.net These catalysts have been used to produce dimethyl acetals in high yields (>95%) and excellent purity without the need for extensive purification. researchgate.net Furthermore, specialized Brønsted acid catalysts have been developed for asymmetric reactions, demonstrating their potential to enhance selectivity in complex transformations involving aldehydes. rsc.orgnih.gov The development of novel Brønsted acids continues to be a key area of research for improving the efficiency and sustainability of acetal synthesis. researchgate.net

Organocatalytic Approaches to Acetalization

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of acetalization, this typically involves molecules that can act as Lewis or Brønsted acids or bases to activate the aldehyde or alcohol, facilitating the reaction. While classic acid catalysts like p-toluenesulfonic acid are effective, modern organocatalysis seeks milder and more selective alternatives.

Recent advancements have often merged organocatalysis with other activation methods, such as photochemistry, leading to highly efficient photo-organocatalytic protocols. rsc.org For instance, Schreiner's thiourea (B124793) has been employed as a photocatalyst for acetal synthesis. ymerdigital.com Simple pyridinium (B92312) salt derivatives have also been shown to be unexpectedly efficient aprotic catalysts for the acetalization of aldehydes at ambient temperatures, with the ionic catalyst being readily recoverable and reusable. organic-chemistry.org These catalysts function by activating the aldehyde carbonyl group toward nucleophilic attack by methanol. The general mechanism, whether purely thermal or photo-assisted, involves the activation of the aldehyde, nucleophilic attack by methanol to form a hemiacetal, and a subsequent acid-catalyzed substitution of the hydroxyl group by a second methanol molecule to yield the final dimethyl acetal. youtube.com

The key advantage of organocatalysis lies in avoiding metal contaminants in the final product and often operating under milder, environmentally benign conditions. While many recent examples are light-induced, the fundamental principle relies on the catalytic activity of the organic molecule to facilitate the key bond-forming steps.

Transition Metal Catalysis in Acetal Synthesis (e.g., Palladium, Cobalt Systems)

Transition metal complexes offer powerful catalytic activity for a wide range of organic transformations, including acetalization. Their unique electronic properties allow for efficient activation of substrates under mild conditions.

Palladium Systems: Palladium catalysis is a cornerstone of modern organic synthesis. While widely known for cross-coupling and hydrogenation reactions, specific palladium complexes are also highly effective for acetal formation. Cationic palladium(II) species, such as bis(benzonitrile)palladium(II) bistriflate, have been demonstrated to be exceptionally efficient catalysts for the acetalization and ketalization of a broad range of carbonyl compounds. bohrium.com This protocol is notable for its mild reaction conditions (ambient temperature) and very low catalyst loading (as low as 0.5 mol%), providing the corresponding dimethyl acetal in excellent yields and short reaction times. bohrium.com For a substrate like hexylcinnamaldehyde, this method offers a highly efficient route that is compatible with the molecule's unsaturated framework.

Cobalt Systems: Cobalt-based catalysts have emerged as an inexpensive and highly efficient alternative for acetal synthesis. An effective catalytic system using an in situ generated cobaloxime complex from CoCl₂ and dimethylglyoxime (B607122) has been developed for the acetalization of various carbonyl compounds. mdpi.comresearchgate.net This reaction proceeds under mild, solvent-free conditions, which is a significant advantage for industrial and sustainable manufacturing. mdpi.com The proposed mechanism involves the coordination of the aldehyde's carbonyl group to the cobalt center, which increases its electrophilicity. mdpi.com This is followed by an intermolecular attack by the alcohol and an intramolecular nucleophilic substitution to form the acetal and regenerate the catalyst. mdpi.com This system has shown high turnover frequencies and excellent yields, making it an attractive method for producing acetals like this compound. researchgate.net

| Catalyst System | Key Features | Typical Conditions | Ref. |

| Cationic Palladium(II) | Very low catalyst loading, ambient temperature, high yields. | 0.5 mol% [Pd(PhCN)₂(OTf)₂], trimethyl orthoformate. | bohrium.com |

| Cobaloxime (in situ) | Inexpensive, solvent-free, mild conditions, high efficiency. | 0.1 mol% CoCl₂, 0.2 mol% dimethylglyoxime, 70°C. | mdpi.com |

Heterogeneous Catalysis for Sustainable Acetal Production

Heterogeneous catalysis is a key pillar of green chemistry, offering significant advantages such as easy catalyst separation, recovery, and recycling, which simplifies product purification and reduces waste. ymerdigital.com For the production of this compound, solid acid or base catalysts can replace traditional soluble catalysts, leading to more sustainable processes.

Mesoporous silica (B1680970) materials, such as SBA-15, serve as excellent supports for catalytic species due to their high surface area and ordered pore structure. acsmaterial.com Al-SBA-15, where aluminum is incorporated into the silica framework, has demonstrated excellent activity in acid-catalyzed acetalization reactions. ymerdigital.com Similarly, Ru(II)-organofunctionalized SBA-15 has been reported as a mild, neutral, and highly chemoselective heterogeneous catalyst for the synthesis of acyclic and cyclic acetals, performing with high activity and selectivity within minutes. lookchem.com

Another class of effective solid catalysts are hydrotalcites, which are layered double hydroxides with basic properties. While hydrotalcites are well-documented for the synthesis of α-hexylcinnamaldehyde itself via aldol condensation, their basic sites can also be utilized in subsequent transformations. researchgate.netcsmcri.res.in These solid base catalysts are environmentally benign, reusable, and can operate under solvent-free conditions, making them ideal for sustainable industrial production. csmcri.res.in The use of such catalysts avoids the corrosive and problematic nature of homogeneous bases like NaOH or KOH.

| Heterogeneous Catalyst | Catalyst Type | Key Advantages for Acetal Production | Ref. |

| Al-SBA-15 | Solid Acid | High surface area, recyclable, high catalytic activity. | ymerdigital.com |

| (L)Ru(II)@SBA-15 | Solid Neutral | Highly chemoselective, rapid reaction, reusable. | lookchem.com |

| Hydrotalcite | Solid Base | Eco-friendly, solvent-free conditions, recyclable. | researchgate.netcsmcri.res.in |

Photocatalytic Methods for Acetalization

Photocatalysis has gained prominence as a green and powerful tool in organic synthesis, using light to drive chemical reactions under exceptionally mild conditions. Several photocatalytic systems have been developed for the efficient acetalization of aldehydes. These methods often operate at room temperature and under neutral conditions, preserving sensitive functional groups within the substrate.

Prominent photocatalysts for this transformation include organic dyes like Eosin Y and thioxanthenone, as well as perylene (B46583) bisimides. rsc.orgresearchgate.netacs.org

Eosin Y: This organic dye, when irradiated with visible light (e.g., green LEDs), effectively catalyzes the acetalization of a wide range of aromatic and aliphatic aldehydes in good to excellent yields. acs.orgbohrium.com The method is notably chemoselective for aldehydes over ketones. acs.org

Thioxanthenone: As a simple organic molecule, thioxanthenone serves as an efficient photo-organocatalyst for acetal synthesis using inexpensive household lamps as the light source. rsc.org This approach bypasses the need for transition metals and stoichiometric acids, activating aldehydes via the formation of an electron-donor-acceptor (EDA) complex. rsc.org

Perylene Bisimides (PBIs): Electron-poor photocatalysts like biscyanolated perylene bisimide can facilitate acetalization using green light (e.g., 525 nm LED). researchgate.net This method works without any acids or additives and shows high functional group tolerance. researchgate.net

These photocatalytic methods represent a mild, efficient, and green alternative to traditional acid-catalyzed reactions for synthesizing this compound. ymerdigital.com

| Photocatalyst | Light Source | Key Features | Ref. |

| Eosin Y | Green LED | Neutral conditions, chemoselective for aldehydes. | acs.orgbohrium.com |

| Thioxanthenone | Household Lamps | Metal-free, inexpensive catalyst and light source. | rsc.org |

| Perylene Bisimide | Green LED (525 nm) | Acid-free, high functional group tolerance. | researchgate.net |

Reaction Chemistry and Transformational Studies of Hexylcinnamic Aldehyde Dimethyl Acetal

Acetal (B89532) Hydrolysis and Chemoselective Deprotection Strategies

The stability of the acetal group is pH-dependent, being stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. This property is fundamental to its use as a protecting group and is central to the investigation of its reaction chemistry.

Mechanistic Investigations of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of dimethyl acetals, including hexylcinnamic aldehyde dimethyl acetal, proceeds through a well-established multi-step mechanism. The reaction is reversible and is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst. redalyc.orgorganic-chemistry.org This protonation converts the methoxy group into a good leaving group (methanol).

The key steps in the mechanism are as follows:

Protonation: One of the oxygen atoms of the acetal is protonated by an acid (H₃O⁺), increasing its electrophilicity. nih.gov

Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom facilitates the departure of a molecule of methanol (B129727), leading to the formation of a resonance-stabilized oxonium ion intermediate. organic-chemistry.org The formation of this carbocation is often the rate-determining step of the reaction. stereoelectronics.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. redalyc.org

Deprotonation to form a Hemiacetal: A base (such as water) removes a proton from the newly added water molecule, resulting in the formation of a hemiacetal intermediate. nih.gov

Further Protonation and Elimination: The hydroxyl group of the hemiacetal is then protonated, turning it into a good leaving group (water). The lone pair on the remaining methoxy group assists in eliminating the water molecule, reforming an oxonium ion.

Final Nucleophilic Attack and Deprotonation: A final attack by water, followed by deprotonation, yields the parent carbonyl compound (hexylcinnamic aldehyde) and a second molecule of methanol, regenerating the acid catalyst. organic-chemistry.org

The rate of hydrolysis is influenced by the stability of the intermediate carbocation. stereoelectronics.org For this compound, the phenyl group can provide some electronic stabilization to this intermediate.

Development of Mild and Chemoselective Deprotection Methods

While strong aqueous acids are effective for acetal cleavage, the need for milder and more selective methods is crucial in the synthesis of complex molecules containing other acid-sensitive functional groups. acs.orgacs.org Research has focused on the development of reagents that can efficiently deprotect acetals under nearly neutral or very gentle conditions.

Lewis acids have emerged as powerful catalysts for this transformation. For instance, cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) in wet nitromethane (B149229) has been shown to be a highly effective system for the deprotection of dimethyl acetals at room temperature. acs.orgacs.org This method is notable for its high yields and chemoselectivity, allowing for the cleavage of acetals in the presence of other protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers. acs.org

Bismuth salts, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), have also been utilized for the chemoselective deprotection of acetals derived from conjugated aldehydes. thieme-connect.deresearchgate.net These methods often offer the advantages of using relatively non-toxic and inexpensive reagents. thieme-connect.de Another approach involves the use of aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions, which has been reported to selectively cleave acyclic acetals. byjus.comresearchgate.net

The following table summarizes the performance of various mild deprotection reagents on benzaldehyde (B42025) dimethyl acetal, a close structural analog of this compound.

| Reagent/Conditions | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ce(OTf)₃ (5 mol%) | CH₃NO₂/H₂O | 1 | 93 | acs.org |

| Bi(NO₃)₃·5H₂O (0.2 eq) | CH₂Cl₂/H₂O | 0.25 | 95 | thieme-connect.de |

| DMSO/H₂O | Dioxane | 6 | 95 | researchgate.net |

| NaBArF₄ (0.1 mol%) | H₂O | <0.1 | >99 | thieme-connect.de |

Nucleophilic Additions and Carbon-Carbon Bond Forming Reactions Involving the Acetal Moiety

The acetal carbon in this compound, while less electrophilic than a carbonyl carbon, can still participate in reactions with potent nucleophiles, particularly after activation with a Lewis acid.

Mukaiyama Aldol-Type Additions to Dimethyl Acetals as Electrophiles

The Mukaiyama aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation. In a significant extension of this reaction, dimethyl acetals can serve as effective electrophiles. acs.org The reaction is typically mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), which activates the acetal. acs.orgdigitellinc.com

The proposed mechanism involves the following steps:

Activation of the Acetal: The Lewis acid (e.g., TMSOTf) coordinates to one of the methoxy groups of the dimethyl acetal.

Formation of an Oxocarbenium Ion: This coordination facilitates the departure of the methoxy group, generating a highly electrophilic oxocarbenium ion intermediate. acs.org

Nucleophilic Attack: A silyl (B83357) enol ether, acting as the nucleophile, attacks the oxocarbenium ion.

Product Formation: Subsequent workup yields the β-methoxy carbonyl compound, which is the aldol-type addition product. digitellinc.com

This one-pot process allows for the use of dimethyl acetals as surrogates for enolizable aldehydes in aldol reactions, expanding the scope of this transformation. acs.orgdigitellinc.com A variety of ketones and esters can be used as precursors to the silyl enol ethers, and acetals derived from aryl, unsaturated, and aliphatic aldehydes are all effective substrates. digitellinc.comcollegedunia.com

Other Nucleophilic Transformations at the Acetal Carbon

While the acetal moiety is generally stable to many nucleophiles, certain transformations can be achieved.

Reduction with Hydride Reagents: Acetals can be reduced to ethers by strong hydride-donating reagents. A combination of lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃) is effective for this transformation. acs.org The Lewis acid activates the acetal, making it susceptible to hydride attack. Diisobutylaluminium hydride (DIBALH) has also been shown to mediate the reduction of certain acetal moieties. nih.gov Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive towards acetals. libretexts.org

Reaction with Organometallic Reagents: Dimethyl acetals are generally unreactive towards strongly basic and nucleophilic organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. libretexts.orgmasterorganicchemistry.comstackexchange.com This inertness is a key reason for their widespread use as protecting groups for aldehydes and ketones during syntheses involving these powerful nucleophiles. libretexts.orgmasterorganicchemistry.com

Radical Reactions: The generation of acetal radicals has emerged as a synthetic strategy. These radicals can act as equivalents for acyl radicals and participate in various carbon-carbon bond-forming reactions, offering new avenues for the functionalization of the acetal carbon. digitellinc.comresearchgate.net

Pericyclic Reactions and Rearrangements Involving the Acetal Structure

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The acetal group, particularly when part of an unsaturated system, can participate in or influence such transformations.

A prominent example of a pericyclic reaction relevant to acetal chemistry is the nih.govnih.gov-sigmatropic rearrangement, most notably the Claisen rearrangement. organic-chemistry.orgwikipedia.org While a standard dimethyl acetal itself is not primed for this reaction, it can be a precursor to substrates that are. The Claisen rearrangement involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org

Several variants of the Claisen rearrangement proceed through ketene (B1206846) acetal intermediates:

Johnson-Claisen Rearrangement: This reaction involves an allylic alcohol reacting with an orthoester (which can be considered a trialkoxy acetal) in the presence of a weak acid. An intermediate ketene acetal is formed in situ, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. stereoelectronics.orgwikipedia.org

Ireland-Claisen Rearrangement: In this variation, an allylic ester is treated with a strong base to form an enolate, which is then trapped with a silylating agent to form a silyl ketene acetal. This intermediate rearranges upon heating to give a γ,δ-unsaturated carboxylic acid after hydrolysis of the silyl ester. stereoelectronics.orgwikipedia.org

Given the unsaturated backbone of hexylcinnamic aldehyde, its dimethyl acetal could potentially be converted into a substrate suitable for a Claisen-type rearrangement. For example, transformation of the acetal into a corresponding allyl vinyl ether could pave the way for a nih.govnih.gov-sigmatropic shift, leading to a rearranged carbon skeleton. These rearrangements are synthetically powerful as they allow for the stereoselective formation of new carbon-carbon bonds. nih.gov

Hexylcinnamic Aldehyde Dimethyl Acetal As a Strategic Synthetic Intermediate

Role as a Masked Aldehyde in Multicomponent Reactions

In the realm of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, the use of masked aldehydes is a critical strategy. nih.gov Aldehydes are highly reactive participants in many MCRs, but their high reactivity can also lead to undesired side reactions, such as self-condensation or premature reaction with other components. Hexylcinnamic aldehyde dimethyl acetal (B89532) functions as a stable precursor to the corresponding α,β-unsaturated aldehyde, allowing for its in situ generation under specific reaction conditions.

This approach has been successfully demonstrated with simpler acetals, such as acetaldehyde (B116499) dimethyl acetal, in complex organocatalytic MCRs like the Enders three-component cascade reaction. nih.govresearchgate.net In such reactions, the acetal remains inert during the initial steps, allowing other components to react selectively. Upon the introduction of an acid catalyst, the acetal is hydrolyzed to release the aldehyde at the precise moment it is needed for the subsequent bond-forming event. This temporal control prevents polymerization and other side reactions, leading to higher yields and cleaner reaction profiles.

The application of hexylcinnamic aldehyde dimethyl acetal in MCRs would similarly allow for the controlled introduction of the hexylcinnamaldehyde moiety into complex molecular scaffolds. The bulky hexyl and phenyl groups of the parent aldehyde can be strategically incorporated into target molecules, a process made more efficient and selective through the use of its dimethyl acetal derivative.

Table 1: Comparison of Aldehyde vs. Masked Aldehyde in a Hypothetical Multicomponent Reaction

| Feature | Direct Use of Hexylcinnamaldehyde | Use of Hexylcinnamaldehyde Dimethyl Acetal |

| Initial Reactivity | High; potential for self-condensation and side reactions. | Low; acetal is stable to many reaction conditions. |

| Control | Limited temporal control over aldehyde participation. | Precise control; aldehyde generated in situ via acid catalysis. |

| Selectivity | May lead to a mixture of products due to premature reactions. | Higher selectivity for the desired MCR product. |

| Yield | Potentially lower due to side product formation. | Generally higher due to cleaner reaction profile. |

Application in the Synthesis of Stereochemically Complex Organic Molecules

The synthesis of molecules with multiple stereocenters requires a high degree of stereocontrol. The use of this compound can be advantageous in stereoselective synthesis. The acetal group can be carried through several synthetic steps that might be incompatible with a free aldehyde. The aldehyde can then be unmasked at a critical juncture to participate in a stereocontrol-ling reaction, such as an aldol (B89426) addition, Mukaiyama aldol reaction, or other carbon-carbon bond-forming reactions where the aldehyde's stereofacial bias can be exploited. wiley-vch.de

For instance, a substrate containing the hexylcinnamaldehyde dimethyl acetal moiety could undergo a series of transformations to install chiral centers elsewhere in the molecule. The subsequent deprotection of the acetal under mild acidic conditions would reveal the α,β-unsaturated aldehyde, which could then participate in a diastereoselective reaction, guided by the existing stereochemistry of the molecule. This strategy allows for the sequential construction of stereocenters, a cornerstone of modern asymmetric synthesis. The bulky nature of the hexyl and phenyl groups can also play a significant role in directing the stereochemical outcome of such reactions by influencing the approach of incoming reagents.

Utility in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. wikipedia.org These reactions involve a series of intramolecular or intermolecular transformations where the functionality generated in one step is a prerequisite for the next. The use of a masked aldehyde like hexylcinnamaldehyde dimethyl acetal is particularly well-suited for designing complex cascade sequences.

A hypothetical cascade could be initiated by a reaction at a different site of a molecule containing the acetal. The product of this initial reaction could then trigger a change in reaction conditions (e.g., generation of an acidic species) that leads to the deprotection of the acetal. The newly formed aldehyde could then participate in an intramolecular cyclization or another bond-forming event, continuing the cascade. For example, a reaction sequence could be designed where an initial Michael addition to a different part of the molecule is followed by an acid-catalyzed deprotection of the acetal and a subsequent intramolecular aldol condensation, leading to the rapid assembly of a polycyclic system.

The principles of such cascade reactions have been demonstrated using acetaldehyde dimethyl acetal in organocatalytic sequences to produce stereochemically dense cyclohexenals. nih.govresearchgate.net By analogy, hexylcinnamaldehyde dimethyl acetal could serve as a key building block in similar cascades, enabling the efficient synthesis of complex structures bearing the characteristic hexyl and phenyl substituents.

Building Block for Functional Materials and Advanced Chemical Structures

The unique structure of hexylcinnamaldehyde, with its combination of an aromatic ring, a conjugated double bond, and a flexible aliphatic chain, makes it an interesting building block for functional materials. The dimethyl acetal derivative provides a stable and versatile handle for incorporating this structural motif into polymers, liquid crystals, or other advanced materials.

For example, the acetal could be incorporated into a monomer precursor. After polymerization, the acetal groups along the polymer backbone could be deprotected to reveal the aldehyde functionalities. These aldehydes could then be used for post-polymerization modifications, such as cross-linking the material or attaching other functional molecules. The rigid aromatic and conjugated system, combined with the flexible hexyl chain, could impart desirable properties to the resulting material, such as specific thermal or optical characteristics.

While specific examples in the literature for hexylcinnamaldehyde dimethyl acetal in materials science are not prominent, the principles of using functional monomers with protected reactive groups are well-established. The stability of the dimethyl acetal to a variety of polymerization conditions makes it a promising candidate for such applications.

Precursor in Retrosynthetic Analysis for Target Compounds

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachias.ac.in In this context, hexylcinnamaldehyde dimethyl acetal is recognized as a synthetic equivalent (synthon) for the α-hexylcinnamaldehyde moiety, particularly when the synthesis requires conditions that are incompatible with a free aldehyde, such as the use of strong bases or nucleophiles. chemistrysteps.com

When devising a synthesis for a complex target molecule containing the hexylcinnamaldehyde substructure, a chemist might perform a retrosynthetic disconnection that reveals an aldehyde. If the forward synthesis involves, for example, a Grignard reaction or the use of lithium aluminum hydride on another part of the molecule, the presence of a free aldehyde would be problematic. chemistrysteps.com In such cases, the retrosynthetic plan would specify the use of hexylcinnamaldehyde dimethyl acetal as the starting material or intermediate. The acetal would serve as a robust protecting group, remaining inert during the problematic steps, and would be removed in a later step of the synthesis under mild acidic conditions to furnish the final target molecule.

Table 2: Key Reactions Where Acetal Protection is Advantageous

| Reaction Type | Reagent(s) | Rationale for Protecting the Aldehyde |

| Grignard Reaction | R-MgBr | Grignard reagents are strong bases and nucleophiles that readily react with aldehydes. |

| Organolithium Reactions | R-Li | Similar to Grignard reagents, organolithiums are incompatible with unprotected aldehydes. |

| Hydride Reduction | LiAlH₄, NaBH₄ | These reagents would reduce the aldehyde to an alcohol. |

| Wittig Reaction | Ph₃P=CHR | This reaction would convert the aldehyde into an alkene. |

| Strong Base Catalysis | NaH, LDA | Strong bases can promote enolization and undesired side reactions of the aldehyde. |

Advanced Spectroscopic and Analytical Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including Hexylcinnamic aldehyde dimethyl acetal (B89532). It provides detailed information about the carbon-hydrogen framework of a molecule.

In-Situ Reaction Monitoring: NMR is a powerful non-invasive tool for monitoring chemical reactions in real-time. nih.gov The synthesis of Hexylcinnamic aldehyde dimethyl acetal from Hexylcinnamaldehyde and a methanol (B129727) source can be tracked by acquiring NMR spectra at regular intervals directly from the reaction mixture. chemrxiv.orgrsc.org This allows for the observation of the disappearance of the aldehyde proton signal and the simultaneous appearance of the characteristic acetal proton and methoxy (B1213986) group signals. This real-time analysis provides valuable kinetic data and insight into the reaction mechanism, helping to optimize reaction conditions such as temperature, catalyst concentration, and reaction time. cardiff.ac.uk

Below is a table of predicted ¹H NMR chemical shifts for the key protons in this compound.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Vinyl (=CH) | 6.1 - 6.8 | Multiplet |

| Acetal (CH(OR)₂) | 4.8 - 5.5 | Doublet |

| Methoxy (OCH₃) | 3.2 - 3.4 | Singlet |

| Hexyl Chain (CH₂, CH₃) | 0.8 - 2.5 | Multiplets |

These are estimated values and can vary based on the solvent and spectrometer frequency.

Mass Spectrometry (MS) Techniques for Elucidating Reaction Mechanisms and Identifying Intermediates

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

In the analysis of this compound (molecular weight: 262.39 g/mol ), the molecular ion peak [M]⁺ would be observed in the mass spectrum. thegoodscentscompany.com A key fragmentation pathway for acetals under electron impact (EI) ionization involves the loss of an alkoxy group (-OCH₃) to form a stable oxonium ion, [M - OCH₃]⁺. psu.edu This fragment would be particularly abundant and is a characteristic indicator of the acetal functional group. Further fragmentation of the hexyl chain and the aromatic portion of the molecule would also occur, creating a unique fragmentation pattern that serves as a molecular fingerprint.

By coupling MS with a separation technique like Gas Chromatography (GC-MS), researchers can analyze complex reaction mixtures. This allows for the identification of the starting materials (e.g., Hexylcinnamaldehyde), the final acetal product, and any reaction intermediates or by-products. This information is crucial for understanding the reaction mechanism, identifying potential side reactions, and ensuring the purity of the final product.

| Ion/Fragment | Proposed Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₇H₂₆O₂]⁺ | 262 |

| [M - OCH₃]⁺ | [C₁₆H₂₃O]⁺ | 231 |

| Phenylmethylidene fragment | [C₇H₇]⁺ | 91 |

| Hexyl fragment | [C₆H₁₃]⁺ | 85 |

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and By-product Identification in Research Samples

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. A sample of this compound would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This method can effectively separate the target acetal from its precursor aldehyde, the alcohol used in synthesis (methanol), and other potential by-products. The resulting chromatogram indicates the relative purity, with each peak corresponding to a different compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds and offers a different separation mechanism. For acetals, reversed-phase HPLC is often used. However, a significant challenge is the potential for acid-catalyzed hydrolysis of the acetal back to the aldehyde on standard silica-based columns. coresta.org To prevent this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, is often added to the mobile phase. coresta.org Using a UV detector, both the acetal and its parent aldehyde can be detected and quantified, as the conjugated system in Hexylcinnamaldehyde absorbs strongly in the UV region. This makes HPLC a powerful tool for stability studies and for quantifying the purity of the acetal in various matrices. figshare.com

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. fiveable.me

The synthesis of this compound from its corresponding aldehyde involves a key functional group transformation. This transformation can be readily monitored using IR spectroscopy. The starting material, Hexylcinnamaldehyde, exhibits a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically in the range of 1670-1700 cm⁻¹. libretexts.orgopenstax.org As the reaction proceeds to form the acetal, this C=O peak will decrease in intensity and eventually disappear. Concurrently, new, strong absorption bands will appear in the 1050-1150 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the acetal group. libretexts.org The disappearance of the aldehyde peak and the appearance of the acetal peaks provide clear evidence of the reaction's progress and completion.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Presence in... |

| Aldehyde C=O | Stretch | ~1680 cm⁻¹ | Starting Material |

| Acetal C-O | Stretch | ~1050-1150 cm⁻¹ | Product |

| Alkene C=C | Stretch | ~1640 cm⁻¹ | Both |

| Aromatic C-H | Stretch | ~3030 cm⁻¹ | Both |

| Aliphatic C-H | Stretch | ~2850-2960 cm⁻¹ | Both |

X-ray Crystallography for Solid-State Structural Characterization (if applicable to derivatives/complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry.

This compound is a liquid at room temperature, which precludes its direct analysis by single-crystal X-ray crystallography. nih.gov This technique is only applicable to substances that can be grown as well-ordered single crystals. Therefore, solid-state structural characterization of this compound itself is not feasible using this method. However, if a stable, solid derivative or a metal complex of the compound could be synthesized and crystallized, X-ray crystallography could then be employed to determine its detailed solid-state structure. To date, no such crystallographic data for derivatives or complexes of this compound has been reported in publicly available literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For Hexylcinnamic aldehyde dimethyl acetal (B89532), these computational methods can be employed to map out the potential energy surface of its formation and other relevant reactions. By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, researchers can gain insights into the reaction mechanism and predict the feasibility of a particular pathway. nih.govrsc.org

The synthesis of acetals, including Hexylcinnamic aldehyde dimethyl acetal, typically involves the acid-catalyzed reaction of an aldehyde (Hexylcinnamaldehyde) with an alcohol (methanol). Quantum chemical calculations can model this process by calculating the energies of the reactants, intermediates, transition states, and products. nih.govsemanticscholar.org Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to determine these energies. nih.govsemanticscholar.org The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products. semanticscholar.org

For instance, a computational study on a similar acetal formation reaction might reveal a stepwise mechanism involving protonation of the aldehyde carbonyl group, followed by nucleophilic attack of methanol (B129727) to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule would lead to a carbocation, which is then attacked by a second molecule of methanol to form the final acetal product after deprotonation. Quantum chemical calculations can provide the activation energies for each of these steps, allowing for the identification of the rate-determining step.

Table 1: Hypothetical Calculated Energy Profile for the Formation of Hexylcinnamaldehyde Dimethyl Acetal

| Species | Relative Energy (kcal/mol) |

| Hexylcinnamaldehyde + 2 CH3OH | 0.0 |

| Protonated Hexylcinnamaldehyde | -5.2 |

| Transition State 1 (Hemiacetal formation) | +15.8 |

| Hemiacetal Intermediate | -8.1 |

| Protonated Hemiacetal | -3.5 |

| Transition State 2 (Water elimination) | +20.3 |

| Carbocation Intermediate | +12.7 |

| Transition State 3 (Acetal formation) | +8.9 |

| Protonated Acetal | -15.4 |

| Hexylcinnamaldehyde Dimethyl Acetal + H2O | -10.6 |

Note: This table is illustrative and based on general principles of acetal formation. Actual values would require specific quantum chemical calculations for this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules. duq.edu These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the dynamic behavior of the molecule over time. arxiv.org

Furthermore, MD simulations can be employed to investigate the intermolecular interactions between Hexylcinnamaldehyde dimethyl acetal and its environment. For example, simulations in a solvent like ethanol (B145695) could reveal the nature of the hydrogen bonding and van der Waals interactions between the solute and solvent molecules. This can provide insights into the solubility and transport properties of the compound. In the context of fragrance applications, MD simulations could be used to model the interaction of Hexylcinnamaldehyde dimethyl acetal with olfactory receptors, helping to elucidate the molecular basis of its scent.

Table 2: Hypothetical Conformational Analysis of Hexylcinnamaldehyde Dimethyl Acetal from a Molecular Dynamics Simulation

| Dihedral Angle | Most Populous Conformer Range (degrees) | Percentage of Simulation Time |

| C(ar)-C(ar)-C=C | 170 to 180 | 65% |

| C(ar)-C=C-C(H) | -10 to 10 | 72% |

| C=C-C(H)-O | -60 to -50 | 45% |

| C=C-C(H)-O | 50 to 60 | 38% |

| C(H)-O-C(H3)-O | 170 to 180 | 85% |

Note: This table is a hypothetical representation of potential results from an MD simulation and is for illustrative purposes only.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. arxiv.orgumn.edu DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. arxiv.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Hexylcinnamaldehyde dimethyl acetal. arxiv.org

DFT calculations can provide a wealth of information about the electronic properties of Hexylcinnamaldehyde dimethyl acetal. For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests that the molecule is more reactive. researchgate.net

Furthermore, DFT can be used to calculate various molecular descriptors that are related to reactivity, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict how the molecule will interact with other chemical species. For Hexylcinnamaldehyde dimethyl acetal, the MEP would likely show negative potential around the oxygen atoms of the acetal group, indicating their nucleophilic character.

Table 3: Hypothetical DFT-Calculated Electronic Properties of Hexylcinnamaldehyde Dimethyl Acetal

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 1.9 D |

| Molecular Electrostatic Potential (Minimum) | -45.2 kcal/mol (near oxygen atoms) |

| Molecular Electrostatic Potential (Maximum) | +25.8 kcal/mol (near aromatic protons) |

Note: These values are hypothetical and would need to be confirmed by actual DFT calculations.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or other properties. Computational modeling plays a crucial role in modern SAR studies by allowing for the systematic investigation of how modifications to a molecule's structure affect its properties.

For Hexylcinnamaldehyde dimethyl acetal, computational SAR studies could be employed to understand how changes in its structure would impact its fragrance profile. By creating a library of virtual analogs with modifications to the hexyl chain, the cinnamaldehyde (B126680) backbone, or the acetal group, researchers can use computational methods to predict properties such as volatility, hydrophobicity, and binding affinity to olfactory receptors.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these calculated properties with experimentally determined fragrance characteristics. These models can then be used to predict the scent of novel, unsynthesized compounds, thereby accelerating the discovery of new fragrance ingredients. For example, a QSAR model might reveal that increasing the length of the alkyl chain leads to a decrease in volatility and a shift towards a muskier scent.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Theoretical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of compounds and can provide a deeper understanding of their electronic and vibrational properties.

For Hexylcinnamaldehyde dimethyl acetal, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra with experimental data, researchers can confirm the structure of the molecule and assign the observed signals to specific atoms. Discrepancies between the calculated and experimental spectra can also provide insights into conformational effects or solvent interactions.

Similarly, theoretical calculations can predict the vibrational frequencies and intensities of the IR spectrum. This can help in the assignment of the experimental IR bands to specific molecular vibrations, such as the C-O stretching of the acetal group or the C=C stretching of the cinnamaldehyde backbone.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. ehu.es For Hexylcinnamaldehyde dimethyl acetal, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. ehu.es This information is useful for understanding the photophysical properties of the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data for Hexylcinnamaldehyde Dimethyl Acetal

| Spectroscopic Technique | Predicted Property | Value |

| ¹H NMR | Chemical Shift (δ) of acetal CH | 4.8 ppm |

| ¹³C NMR | Chemical Shift (δ) of acetal C | 102.5 ppm |

| IR | Vibrational Frequency (ν) of C-O stretch | 1100 cm⁻¹ |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | 285 nm |

Note: These are illustrative values and would require specific theoretical calculations for accurate prediction.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis and Reactivity of Modified Hexylcinnamic Aldehyde Precursors

The primary precursor for hexylcinnamic aldehyde dimethyl acetal (B89532) is α-hexylcinnamaldehyde. Its synthesis and the preparation of its modified versions are crucial for developing diverse derivatives. The most common industrial production method is the crossed-aldol condensation between benzaldehyde (B42025) and n-octanal. atamanchemicals.comcsmcri.res.in This reaction is typically catalyzed by a base, such as an alkali metal hydroxide (B78521). csmcri.res.in

Modifications to the hexylcinnamaldehyde precursor are generally achieved by altering the starting materials. Using substituted benzaldehydes in the aldol (B89426) condensation allows for the introduction of various functional groups onto the aromatic ring. Research into greener catalytic routes has shown that solid base catalysts, like hydrotalcite, can be used under solvent-free conditions, achieving high conversion (>99%) and selectivity (95-98%). csmcri.res.in This method avoids the use of corrosive bases and simplifies catalyst separation. csmcri.res.in

The reactivity of the precursor aldehyde is centered around the α,β-unsaturated carbonyl group. The presence of the hexyl group at the α-position sterically hinders the aldehyde and appears to lower its reactivity compared to unsubstituted cinnamaldehyde (B126680). atamanchemicals.com Side reactions during synthesis can occur, including the self-condensation of n-octanal. To suppress this, an excess of benzaldehyde is often used. google.com

Alternative synthetic routes for cinnamaldehyde precursors, which can be adapted for modified hexylcinnamaldehyde, include palladium-catalyzed reactions that offer mild and selective conditions for forming α,β-unsaturated aromatic derivatives.

Table 1: Comparison of Catalytic Systems for α-Hexylcinnamaldehyde Synthesis This table is generated based on data from cited research articles.

| Catalyst System | Reactants | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Alkali Metal Hydroxide | Benzaldehyde, n-Octanal | Basic solution | Traditional, well-established method. csmcri.res.ingoogle.com |

| Hydrotalcite (Solid Base) | Benzaldehyde, n-Octanal | Solvent-free | High conversion (>99%), reusable catalyst, environmentally benign. csmcri.res.in |

| Glycol Solvent System | Benzaldehyde, n-Octanal | Diethylene glycol solvent | Can improve reaction control and minimize by-products. google.com |

Exploration of Other Cinnamaldehyde Dimethyl Acetals and Their Comparative Reactivity

The study of other cinnamaldehyde dimethyl acetals provides a comparative framework for understanding the properties of the hexyl derivative. A closely related analogue is α-amylcinnamaldehyde dimethyl acetal, which features a five-carbon chain at the alpha position. medchemexpress.com

The formation of dimethyl acetals from cinnamaldehydes occurs through the reaction of the aldehyde with methanol (B129727), typically under acid catalysis. organic-chemistry.org This reaction is reversible and requires the removal of water to drive it to completion. organic-chemistry.org Various catalysts, including protic acids, Lewis acids like zirconium tetrachloride, and solid acid catalysts such as sulfated metal oxides, can facilitate this transformation under mild conditions. researchgate.net

The primary difference in reactivity between hexylcinnamic aldehyde dimethyl acetal and its analogues (like the amyl derivative) stems from the length of the α-alkyl chain. While the electronic properties of the acetal group remain largely the same, the hexyl group imparts greater lipophilicity and steric bulk compared to an amyl or methyl group. This can influence physical properties such as solubility in different media and may sterically hinder interactions with other molecules. The fundamental chemical reactivity, however, is characteristic of acetals: stability in neutral to strongly basic environments and susceptibility to hydrolysis back to the aldehyde under acidic conditions. organic-chemistry.org

Stereochemical Modifications and the Synthesis of Chiral Analogues

The α-carbon of hexylcinnamaldehyde is a prochiral center, and its conversion to a chiral center allows for the synthesis of stereochemically modified analogues. While direct asymmetric synthesis of α-hexylcinnamaldehyde is not widely documented, research on related α-alkyl aldehydes provides established strategies for creating such chiral molecules.

One major approach involves the use of biocatalysis. Ene-reductases have been successfully used for the enzymatic reduction of α-methylcinnamaldehyde precursors to yield nonracemic α-methyldihydrocinnamaldehyde derivatives with high enantiomeric excess (e.e.). nih.gov For example, specific isoenzymes can produce the (S)-aldehyde in up to 97% e.e. nih.gov This chemo-enzymatic approach could theoretically be applied to the corresponding α-hexylcinnamaldehyde derivative.

Another strategy is asymmetric organocatalysis. The direct, enantioselective α-alkylation of simple aldehydes with olefins has been achieved through a triple catalytic system merging secondary amine organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis. princeton.edu This method allows for the formation of a new C-C bond at the α-position with high enantioselectivity. princeton.edu Furthermore, chiral auxiliaries derived from compounds like α-methyl-trans-cinnamaldehyde have been used to direct the stereoselective alkylation of iminolactones, ultimately yielding α,α-disubstituted α-amino acids with excellent diastereoselectivity (de >98%). nih.gov These advanced catalytic methods represent the forefront of research for producing chiral analogues of α-substituted aldehydes.

Synthesis and Properties of Cyclic and Mixed Acetals Derived from Hexylcinnamic Aldehyde

Beyond the dimethyl acetal, hexylcinnamic aldehyde can be converted into a variety of cyclic and mixed acetals, which are valuable as protecting groups or as functional molecules in their own right. nih.gov Cyclic acetals are formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst. slchemtech.com

The resulting structures are five-membered rings (1,3-dioxolanes) when using ethylene glycol, or six-membered rings (1,3-dioxanes) when using 1,3-propanediol. wikipedia.org These cyclic structures offer different degrees of stability compared to acyclic acetals. Dioxanes are generally stable compounds, while dioxolanes can be more susceptible to ring-opening reactions in the presence of strong acids or bases. slchemtech.com The synthesis of these compounds is a standard method for protecting the carbonyl group during multi-step organic synthesis due to their stability in neutral or basic conditions. organic-chemistry.org

Mixed acetals, containing two different alkoxy groups, can also be synthesized, though their preparation is less common and often requires more specialized methods to avoid statistical mixtures of products.

Table 2: Cyclic Acetals Derived from Hexylcinnamaldehyde This table illustrates the structures of potential cyclic acetals formed from hexylcinnamaldehyde and common diols.

| Diol Reactant | Resulting Cyclic Acetal Class | Structure of Acetal Ring |

|---|---|---|

| Ethylene Glycol | 1,3-Dioxolane | |

| 1,3-Propanediol | 1,3-Dioxane |

| Glycerol | Substituted 1,3-Dioxolane or 1,3-Dioxane | |

Functionalization of the Hexyl Chain and Aromatic Ring for Enhanced Reactivity

Enhancing the reactivity or modifying the properties of this compound can be achieved by introducing functional groups onto either the hexyl chain or the aromatic ring.

Aromatic Ring Functionalization: The most direct method for functionalizing the aromatic ring is to start the synthesis with a substituted benzaldehyde. researchgate.net This allows for the incorporation of a wide array of substituents (e.g., methoxy (B1213986), nitro, halo groups) onto the phenyl ring of the final product. For more advanced applications, modern C-H activation techniques offer pathways to modify the aromatic ring post-synthesis. While ortho-selective C-H activation is common, recent research has developed strategies for achieving meta-selectivity, which could override the typical electronic directing effects of the side chain. wikipedia.org These methods often employ sophisticated transition-metal catalysts, such as ruthenium or palladium complexes, to achieve high regioselectivity. wikipedia.orgresearchgate.net

Hexyl Chain Functionalization: The aliphatic hexyl chain is generally unreactive. However, recent breakthroughs in C-H functionalization provide powerful tools for its modification. These late-stage functionalization methods can selectively transform inert C-H bonds. One such approach involves radical chain transfer using specialized reagents that can introduce functionality, such as fluorine or other groups, onto aliphatic chains in complex molecules. nih.gov Another strategy is to use a directing group to guide a metal catalyst to a specific C-H bond based on its distance and geometry from the anchor point. snnu.edu.cn While these methods are at the cutting edge of synthetic chemistry, they offer potential routes to create novel analogues by modifying the terminal or internal positions of the hexyl chain.

Green Chemistry Principles in Hexylcinnamic Aldehyde Dimethyl Acetal Synthesis

Development of Sustainable and Eco-Friendly Catalytic Systems

Traditional synthesis methods for α-hexyl cinnamaldehyde (B126680), the precursor to its dimethyl acetal (B89532), often rely on corrosive homogeneous bases like sodium hydroxide (B78521) or potassium hydroxide, leading to significant environmental and separation challenges. csmcri.res.in The development of heterogeneous, reusable catalysts represents a significant advancement in the sustainable production of this intermediate.

Solid base catalysts, such as hydrotalcite, have been investigated for the selective synthesis of α-hexyl cinnamaldehyde. quickcompany.inresearchgate.net These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture by simple filtration, reduced corrosion, and the potential for regeneration and reuse over multiple cycles without a significant loss of activity or selectivity. csmcri.res.in Research has shown that using a hydrotalcite-based solid catalyst for the condensation of benzaldehyde (B42025) and 1-octanal can achieve high conversion rates (>99%) and selectivity (95-98%) for α-hexyl cinnamaldehyde. csmcri.res.in

For the subsequent acetalization step to form hexylcinnamic aldehyde dimethyl acetal, various eco-friendly catalytic systems have been explored for acetal synthesis in general. These include solid acid catalysts which can replace traditional mineral acids that are corrosive and difficult to handle. beilstein-journals.orgnih.gov For instance, a charge-assisted, hydrogen-bonded crystalline material, bis(melaminium)adipate (BMA), has shown high activity for cascade deacetalization-Knoevenagel condensation reactions under mild conditions in water, demonstrating the potential of such materials in related reactions like acetal formation. nih.gov Photocatalytic methods using catalysts like Eosin Y or thioxanthenone under visible light also present a green alternative, proceeding under neutral and mild conditions. chemcopilot.com

| Catalyst Type | Example | Advantages | Disadvantages | Reported Conversion/Selectivity |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | High reactivity | Corrosive, difficult to separate, generates alkaline waste | High conversion, but side reactions can occur |

| Heterogeneous Solid Base | Hydrotalcite | Reusable, easy to separate, non-corrosive, environmentally benign | May have lower activity than homogeneous catalysts in some cases | >99% conversion, 95-98% selectivity csmcri.res.in |

| Organic Base | Amines, Ionic Liquids | High selectivity, easy to process reaction mixture | Catalyst recovery can be difficult and costly | High selectivity, but industrialization challenges remain google.com |

Implementation of Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The synthesis of α-hexyl cinnamaldehyde has been successfully demonstrated under solvent-free conditions, which is a significant step towards a more environmentally friendly process. csmcri.res.inresearchgate.net Conducting the reaction without a solvent not only reduces waste but also simplifies the purification process and can lead to higher reaction rates and yields.

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. For the synthesis of α-hexyl cinnamaldehyde, some methods have explored the use of a suitable solvent to improve the effective collision of reactants and enhance product quality, though this can sometimes lead to the production of alkaline waste liquors. google.com In the broader context of acetal synthesis, water is an ideal green solvent. However, its use in acetalization is challenging as it is a byproduct of the reaction, which can shift the equilibrium back towards the reactants. Despite this, innovative catalytic systems are being developed to facilitate acetalization in aqueous media. nih.gov Another approach is the use of alcohols, such as methanol (B129727) in the case of dimethyl acetal synthesis, as both a reactant and a solvent, which can improve process efficiency.

Atom Economy and Waste Reduction Strategies in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com The ideal reaction has a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. libretexts.org

The synthesis of this compound involves two main reactions: an aldol (B89426) condensation followed by an acetalization.

Aldol Condensation: C₆H₅CHO (Benzaldehyde) + C₈H₁₆O (n-Octanal) → C₁₅H₂₀O (α-Hexyl Cinnamaldehyde) + H₂O This reaction produces water as a byproduct, which lowers the atom economy.

To improve the atom economy and reduce waste, strategies can focus on developing alternative synthetic routes that are addition reactions. However, within the established pathway, waste reduction can be achieved by using highly selective catalysts that minimize the formation of byproducts from self-condensation of the aldehydes. nanobioletters.com The use of recyclable heterogeneous catalysts also significantly reduces waste, as the catalyst does not need to be disposed of after each batch. csmcri.res.in

The formula for calculating percent atom economy is: Percent atom economy = (Molecular weight of desired product / Molecular weight of all reactants) × 100 jocpr.com

For the synthesis of α-hexyl cinnamaldehyde:

Molecular weight of α-hexyl cinnamaldehyde (C₁₅H₂₀O) ≈ 216.34 g/mol

Molecular weight of Benzaldehyde (C₇H₆O) ≈ 106.12 g/mol

Molecular weight of n-Octanal (C₈H₁₆O) ≈ 128.21 g/mol

Atom Economy = (216.34 / (106.12 + 128.21)) × 100 ≈ 92.3%

For the synthesis of this compound from the aldehyde:

Molecular weight of this compound (C₁₇H₂₆O₂) ≈ 278.43 g/mol

Molecular weight of Methanol (CH₄O) ≈ 32.04 g/mol

Atom Economy = (278.43 / (216.34 + 2 * 32.04)) × 100 ≈ 99.3%

While the atom economy for each step is relatively high, the generation of water as a byproduct prevents it from being 100%.

Energy Efficiency and Process Intensification in Acetal Production

Energy consumption is a significant factor in the environmental impact of chemical manufacturing. designlife-cycle.commdpi.com Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers a promising approach to reducing the energy footprint of this compound production. chemcopilot.comsphinxsai.com

Flow chemistry, a key technique in process intensification, can offer significant advantages over traditional batch processing for fragrance synthesis. beilstein-journals.org By conducting reactions in continuous flow microreactors, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to reduced reaction times, improved yields, and higher selectivity. beilstein-journals.orgsphinxsai.com This enhanced control can minimize the formation of byproducts and reduce the energy required for purification. The high surface-to-volume ratio in microreactors also allows for more efficient heat transfer, which is particularly beneficial for exothermic reactions. beilstein-journals.org

Furthermore, process intensification can involve combining multiple reaction and separation steps into a single unit, such as in reactive distillation. sphinxsai.com This can lead to significant energy savings and a reduction in capital costs. While specific applications to this compound are not widely reported, the principles of process intensification are broadly applicable to the fragrance industry.

| Technique | Principle | Potential Benefits |

|---|---|---|

| Flow Chemistry/Microreactors | Continuous processing in small channels | Improved heat and mass transfer, better reaction control, shorter reaction times, increased safety, easier scale-up beilstein-journals.orgsphinxsai.com |

| Reactive Distillation | Combining reaction and separation in one unit | Energy savings, reduced capital cost, increased conversion by continuous removal of byproducts sphinxsai.com |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction | Rapid heating, shorter reaction times, often higher yields |

Utilization of Renewable Feedstocks (if applicable to future research)

The long-term sustainability of chemical production relies on the transition from fossil-based feedstocks to renewable resources. The synthesis of this compound begins with benzaldehyde and n-octanal. There is growing research into the production of these precursors from biomass.